N-tert-butyl-4-(methanesulfonamidomethyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-tert-butyl-4-(methanesulfonamidomethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O3S/c1-12(2,3)14-11(16)15-7-5-10(6-8-15)9-13-19(4,17)18/h10,13H,5-9H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYFQBXELIJCET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-tert-butyl-4-(methanesulfonamidomethyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H22N2O2S
- Molecular Weight : 270.39 g/mol
- CAS Number : 53255873
Structural Features
The compound features a piperidine ring substituted with a tert-butyl group and a methanesulfonamide moiety, which may contribute to its biological activity by influencing its interaction with biological targets.
Research indicates that compounds similar to this compound may interact with various biological pathways, including:
- Cannabinoid Receptor Modulation : Some derivatives have been shown to act as antagonists at cannabinoid receptors, which are implicated in various physiological processes including pain modulation and appetite regulation .
- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : IDO inhibitors are gaining attention for their role in cancer immunotherapy. Compounds that target IDO can enhance T-cell responses against tumors and may be beneficial in combination with other therapies .
Pharmacological Applications
The compound has potential applications in treating conditions such as:
- Cancer : By modulating immune responses and inhibiting tumor growth through IDO inhibition.
- Neurological Disorders : Similar compounds have shown promise in managing neuropsychiatric conditions by influencing serotonin metabolism and immune responses .
Case Studies
- Cancer Immunotherapy : A study demonstrated that IDO inhibitors could significantly improve the efficacy of cancer vaccines in mouse models, leading to enhanced anti-tumor immunity .
- Inflammatory Diseases : Research on IDO inhibitors has shown potential benefits in treating autoimmune diseases by restoring immune balance and reducing inflammation .
Comparative Analysis of Biological Activities
Summary of Research Findings
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a piperidine-1-carboxamide backbone with several derivatives, differing primarily in the substituents at the 4-position. Key analogs include:
Key Observations :
- Methanesulfonamidomethyl vs. Sulfonamide/Pyrazole Groups : The methanesulfonamidomethyl group in the target compound offers a balance between hydrophilicity (via sulfonamide) and compact structure, contrasting with the bulkier pyrazole or benzamido groups in analogs .
- Oxadiazole vs. Sulfonamide : BK41741’s oxadiazole ring confers metabolic resistance but may reduce polar interactions compared to sulfonamides .
Q & A
Basic: What are the key considerations for optimizing the synthesis of N-tert-butyl-4-(methanesulfonamidomethyl)piperidine-1-carboxamide?
Answer:
Synthesis optimization requires multi-step processes focusing on reaction conditions (e.g., temperature, solvent selection) and purification methods. For example:
- Step 1: React tert-butyl piperidine derivatives with sulfonamide intermediates under controlled electrophilic fluorination to introduce the trifluoromethyl group, enhancing bioactivity through electronic modulation .
- Step 2: Use high-performance liquid chromatography (HPLC) for purification to achieve >95% purity, as described in analogous piperidine carboxamide syntheses .
- Confirmation: Validate structural integrity via -NMR (e.g., δ 1.2 ppm for tert-butyl protons) and mass spectrometry (e.g., m/z 435.51 for [M+H]) .
Basic: How is the molecular structure of this compound confirmed, and what spectroscopic techniques are critical?
Answer:
Structural confirmation involves:
- NMR Spectroscopy: Identify characteristic signals, such as the methanesulfonamido methyl group (δ 3.0–3.5 ppm) and piperidine ring protons (δ 1.4–2.8 ppm) .
- Mass Spectrometry (MS): Confirm molecular weight (435.51 g/mol) and fragmentation patterns (e.g., loss of tert-butyl group at m/z 379.4) .
- Infrared (IR) Spectroscopy: Detect functional groups like sulfonamide (S=O stretch at ~1150 cm) and carboxamide (C=O stretch at ~1650 cm) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from variability in assay conditions or target specificity. Methodological approaches include:
- Dose-Response Studies: Establish EC values across multiple concentrations (e.g., 0.1–100 µM) to differentiate true activity from assay noise .
- Target Profiling: Use kinase or receptor panels to assess selectivity (e.g., ROCK vs. Akt inhibition in AZD5363 studies) .
- In Vivo Validation: Compare pharmacokinetic (PK) parameters (e.g., bioavailability, half-life) with in vitro data to confirm translational relevance .
Advanced: What strategies are effective for studying the neuropharmacological mechanism of action of this compound?
Answer:
Mechanistic studies should integrate:
- Receptor Binding Assays: Quantify affinity for serotonin (5-HT) or dopamine (D) receptors using radioligand displacement (e.g., -spiperone for D) .
- Electrophysiology: Measure changes in neuronal firing rates in brain slices (e.g., prefrontal cortex) post-treatment .
- Biomarker Analysis: Monitor downstream effects via phosphorylation of Akt or CREB in neuroplasticity pathways .
Basic: What are the stability and solubility challenges associated with this compound, and how are they addressed?
Answer:
- Solubility: The tert-butyl group increases lipophilicity, reducing aqueous solubility. Use co-solvents (e.g., DMSO:water 1:9) or formulate as nanoparticles for in vivo studies .
- Stability: Conduct accelerated stability testing (40°C/75% RH for 4 weeks) to identify degradation products (e.g., hydrolyzed carboxamide) .
Advanced: How does structural modification of the piperidine or sulfonamide moiety impact bioactivity?
Answer:
- Piperidine Modifications: Introducing electron-withdrawing groups (e.g., fluorine) enhances electrophilicity, improving target binding (e.g., 10-fold increase in IC for fluorinated analogs) .
- Sulfonamide Variations: Replacing methanesulfonamido with aromatic sulfonamides (e.g., 4-trifluoromethylphenyl) alters selectivity for CNS vs. peripheral targets .
- Data-Driven Design: Use QSAR models to predict activity based on substituent electronic parameters (e.g., Hammett σ values) .
Basic: What in vitro assays are recommended for initial biological screening?
Answer:
- Cytotoxicity: MTT assay in neuronal (e.g., SH-SY5Y) and non-neuronal cell lines (EC > 50 µM indicates safety) .
- Enzyme Inhibition: Test against acetylcholinesterase or monoamine oxidases (e.g., IC determination via colorimetric assays) .
- Membrane Permeability: Use Caco-2 cell monolayers to predict blood-brain barrier penetration (P > 1 × 10 cm/s) .
Advanced: How can researchers validate target engagement in complex biological systems?
Answer:
- Photoaffinity Labeling: Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound with its target protein, followed by pull-down and LC-MS/MS identification .
- Thermal Shift Assay (TSA): Measure target protein melting temperature () shifts (Δ > 2°C indicates binding) .
- CRISPR Knockout Models: Compare activity in wild-type vs. target gene-KO cells to confirm specificity .
Basic: What are the critical steps for ensuring reproducibility in synthesis and bioassays?
Answer:
- Synthesis: Document reaction parameters (e.g., 48-hour reflux in THF for Step 1) and use internal standards (e.g., deuterated analogs) for NMR quantification .
- Bioassays: Include positive controls (e.g., fluoxetine for serotonin reuptake assays) and validate inter-assay variability (<15% CV) .
Advanced: What computational tools are useful for predicting the ADMET profile of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
